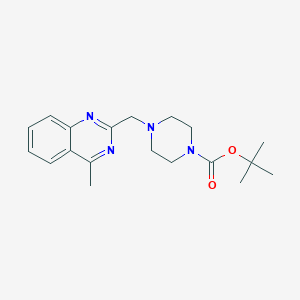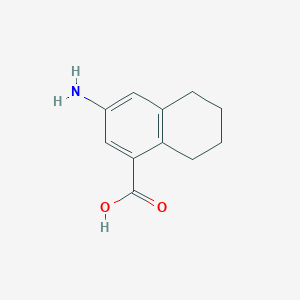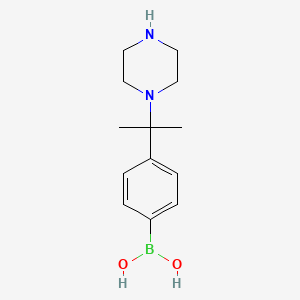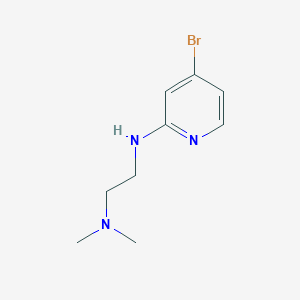
Fosaprepitant N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fosaprepitant N-oxide is a phosphorylated prodrug of aprepitant, which is used as an antiemetic agent. It is primarily employed to prevent nausea and vomiting associated with chemotherapy treatments. This compound is administered intravenously and is rapidly converted to aprepitant in the body, which then acts as a selective neurokinin-1 receptor antagonist .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fosaprepitant N-oxide involves several steps, starting from the appropriate precursors. The key steps include phosphorylation and subsequent oxidation to form the N-oxide derivative. The reaction conditions typically involve the use of phosphorylating agents and oxidizing agents under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and stability of the final product. The production process is optimized to minimize impurities and maximize yield .
Análisis De Reacciones Químicas
Types of Reactions: Fosaprepitant N-oxide undergoes several types of chemical reactions, including:
Oxidation: Conversion to its active form, aprepitant.
Reduction: Potential reduction of the N-oxide group under specific conditions.
Substitution: Possible substitution reactions involving the phosphoryl group
Common Reagents and Conditions:
Oxidizing Agents: Used in the initial synthesis to form the N-oxide derivative.
Reducing Agents: Employed in potential reduction reactions.
Phosphorylating Agents: Utilized in the phosphorylation step
Major Products: The primary product formed from these reactions is aprepitant, which is the active form of the drug. Other minor products may include various phosphorylated and oxidized derivatives .
Aplicaciones Científicas De Investigación
Fosaprepitant N-oxide has several scientific research applications, including:
Chemistry: Used as a model compound to study phosphorylation and oxidation reactions.
Biology: Employed in research on neurokinin-1 receptor antagonists and their effects on nausea and vomiting.
Medicine: Investigated for its potential use in preventing chemotherapy-induced nausea and vomiting.
Industry: Utilized in the development of new antiemetic formulations and drug delivery systems .
Mecanismo De Acción
Fosaprepitant N-oxide exerts its effects by being rapidly converted to aprepitant in the body. Aprepitant then acts as a selective neurokinin-1 receptor antagonist, blocking the action of substance P, a neuropeptide involved in the vomiting reflex. This blockade prevents the transmission of signals that trigger nausea and vomiting, thereby providing antiemetic effects .
Comparación Con Compuestos Similares
Aprepitant: The active form of Fosaprepitant N-oxide, used orally.
Rolapitant: Another neurokinin-1 receptor antagonist with a longer half-life.
Netupitant: Combined with palonosetron for enhanced antiemetic effects .
Uniqueness: this compound is unique due to its rapid conversion to aprepitant upon intravenous administration, providing a quick onset of action. Its phosphorylated structure also enhances its solubility and stability compared to other similar compounds .
Propiedades
Fórmula molecular |
C23H22F7N4O7P |
|---|---|
Peso molecular |
630.4 g/mol |
Nombre IUPAC |
[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-oxidomorpholin-4-ium-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid |
InChI |
InChI=1S/C23H22F7N4O7P/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)41-20-19(13-2-4-17(24)5-3-13)34(36,6-7-40-20)11-18-31-21(35)33(32-18)42(37,38)39/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,37,38,39)/t12-,19+,20-,34?/m1/s1 |
Clave InChI |
NBFJFSNRWBIGCE-FMSQANQXSA-N |
SMILES isomérico |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H]([N+](CCO2)(CC3=NN(C(=O)N3)P(=O)(O)O)[O-])C4=CC=C(C=C4)F |
SMILES canónico |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C([N+](CCO2)(CC3=NN(C(=O)N3)P(=O)(O)O)[O-])C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]-2-methylpropan-1-ol](/img/structure/B13858865.png)
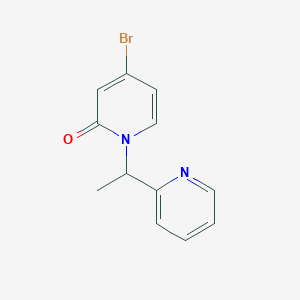
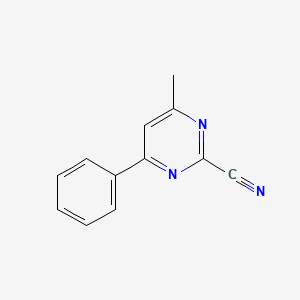
![4,4-Dimethyl-1-(3-nitro-phenyl)-2-[1,2,4]triazol-1-yl-pent-1-en-3-one](/img/structure/B13858873.png)
![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]hexanamide](/img/structure/B13858880.png)

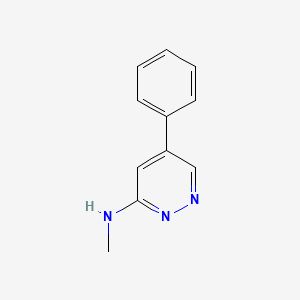
![tert-butyl N-[2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B13858900.png)
